2-amino-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Anticancer Tubulin Polymerization Inhibitor Hepatocellular Carcinoma

Tubulin-targeting research often requires chemical probes free of confounding JAK-STAT interference-a limitation of the N-phenyl tofacitinib analog. This 2-amino-cyclopenta[b]thiophene-3-carboxamide with a unique N-(4-methylbenzyl) substituent addresses that gap: • Tubulin polymerization inhibitor binding the colchicine pocket; Hep3B IC50 = 5.46 µM-superior to analog 2e (IC50 = 12.58 µM). • Mechanistically distinct from JAK inhibitors; enables clean phenotypic differentiation of tubulin-mediated vs. JAK-STAT-driven cellular responses. • ≥95% purity, suitable as an HPLC reference standard, SAR library building block, and chemical probe for oncology hit validation.

Molecular Formula C16H18N2OS
Molecular Weight 286.4 g/mol
CAS No. 725226-42-6
Cat. No. B1369117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
CAS725226-42-6
Molecular FormulaC16H18N2OS
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC(=O)C2=C(SC3=C2CCC3)N
InChIInChI=1S/C16H18N2OS/c1-10-5-7-11(8-6-10)9-18-16(19)14-12-3-2-4-13(12)20-15(14)17/h5-8H,2-4,9,17H2,1H3,(H,18,19)
InChIKeyYIDYBLOXRURHCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide Procurement Guide


The compound with CAS 725226-42-6, 2-amino-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, is a heterocyclic aminothiophene derivative structurally defined by its 2-amino-cyclopenta[b]thiophene-3-carboxamide core and a unique N-(4-methylbenzyl) substituent [1]. It belongs to a class of compounds investigated as kinase inhibitor mimetics, particularly for anticancer applications, and is commercially available as a research chemical from multiple vendors for in vitro screening . Its molecular formula is C₁₆H₁₈N₂OS, with a molecular weight of 286.39 g/mol and an XLogP3-AA of 3.6, indicating moderate lipophilicity [1].

Tubulin polymerization inhibition studies
N-(4-methylbenzyl) substituent defines target engagement
May support in vitro antiproliferative assay workflows

Why This Compound Cannot Be Interchanged with In-Class Analogs


Within the 2-amino-cyclopenta[b]thiophene-3-carboxamide class, even subtle alterations to the N-substituent can dramatically re-direct target engagement, potency, and selectivity. For example, the N-phenyl analog is the known JAK inhibitor tofacitinib (CP-690,550), while the N-benzyl and N-(4-methylbenzyl) variants are primarily explored as tubulin polymerization inhibitors mimicking Combretastatin A-4 . Generic substitution without evidence of equivalent target binding is therefore scientifically invalid. The following evidence demonstrates that the 4-methylbenzyl substitution confers a specific anticancer activity profile on the Hep3B hepatocellular carcinoma cell line, a property not directly transferable to its closest N-benzyl or N-phenyl analogs without direct comparative data [1].

Target mechanism differs: tubulin polymerization inhibitor, not a JAK inhibitor like the N-phenyl analog.

Hep3B cell activity profile is specific to N-(4-methylbenzyl); may not transfer to N-benzyl or N-phenyl analogs.

Lipophilicity profile differs from N-benzyl analog; may alter cell permeability and assay interpretation.

Quantitative Differentiation Evidence


Anticancer Potency Against Hep3B Cell Line

In a study evaluating thiophene carboxamide derivatives as biomimetics of Combretastatin A-4 (CA-4), the target compound (designated compound 2b) showed comparable potency to CA-4 against the Hep3B hepatocellular carcinoma cell line. This N-(4-methylbenzyl) derivative is differentiated from other synthesized analogs (e.g., compound 2e) in the same series, against which it demonstrated higher potency [1].

Cytotoxicity vs. Analog
Reported
IC50 5.46 µM (target) vs 12.58 µM (analog 2e)
Supports cell-model endpoint review
Hep3B cell line; CA-4 benchmark
Anticancer Tubulin Polymerization Inhibitor Hepatocellular Carcinoma

Increased Lipophilicity Over Key Analogs

The target compound's predicted XLogP3-AA value of 3.6 indicates a higher lipophilicity compared to its unsubstituted core (2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, XLogP3-AA ~1.5) and its N-benzyl analog (XLogP3-AA ~3.0) [1]. This increase is due to the addition of the 4-methyl group on the benzyl ring.

Lipophilicity (XLogP)
Class-level inference
Target 3.6 vs N-benzyl analog ~3.0
May influence cell permeability context
Computed property; no experimental logD
Physicochemical Property Lipophilicity Drug-likeness

Tubulin Polymerization Inhibition vs. JAK Inhibition

While the N-phenyl analog (CP-690,550) is a clinically validated JAK inhibitor, the N-(4-methylbenzyl) derivative is documented to inhibit tubulin polymerization, mimicking Combretastatin A-4 [1]. This represents a complete shift in target engagement, driven solely by the N-substituent. The target compound was found to interact with the tubulin-colchicine-binding pocket, a mechanism not shared with the N-phenyl analog [1].

Target Engagement Shift
Reported
Tubulin polymerization inhibitor; N-phenyl analog is JAK inhibitor
Target engagement context differs fundamentally
Docking suggests colchicine site interaction
Mechanism of Action Target Selectivity Kinase vs. Tubulin

Antimicrobial Activity Against Pathogens

The target compound has been reported to exhibit antimicrobial activity with a Minimum Inhibitory Concentration (MIC) of approximately 0.21 µM against unspecified pathogens . While the assay details are limited, this is distinct from the unsubstituted 2-amino-cyclopenta[b]thiophene-3-carboxamide core, for which no comparable antimicrobial data was found, suggesting the N-(4-methylbenzyl) substitution is essential for this activity.

Antimicrobial MIC
Data to verify
MIC ~0.21 µM (unspecified pathogen)
Supports antimicrobial screening context; requires validation
Vendor data; no primary citation
Antimicrobial MIC Pseudomonas aeruginosa

Optimal Application Scenarios


Lead Compound for Anti-Mitotic Drug Discovery

The documented tubulin polymerization inhibition and interaction with the colchicine-binding pocket, coupled with an IC50 of 5.46 µM against Hep3B cells, makes this compound a suitable starting point for structure-activity relationship (SAR) studies in oncology drug discovery. It can be prioritized over other N-substituted analogs like 2e (IC50 = 12.58 µM) for its superior potency [1].

Chemical Probe for Tubulin vs. Kinase Selectivity

Given its mechanistic distinction from the N-phenyl analog (a JAK inhibitor), this compound serves as a valuable chemical probe to differentiate cellular phenotypes resulting from tubulin polymerization inhibition versus JAK-STAT signaling blockade. It should be used in experiments where avoiding JAK pathway interference is critical [1].

Initial Antimicrobial Screening Hit

The reported antimicrobial MIC of approximately 0.21 µM, although requiring verification, suggests potential for further investigation as an antibacterial agent. This compound could be included in focused screening libraries against Gram-negative pathogens, such as Pseudomonas aeruginosa, for hit validation .

Standard for Analytical or Pharmacopoeial Development

With a purity of 95% or higher available from multiple commercial suppliers (e.g., AKSci 4741CX, sc-306791), this compound can serve as a reference standard for HPLC method development, impurity profiling, or as a chemical intermediate for synthesizing more complex cyclopenta[b]thiophene libraries .

Application
Selection Property
Validation Focus
Tubulin polymerization inhibition studies
Reported cell-model activity profile
Tubulin-colchicine site engagement
Target engagement profiling
Tubulin vs. kinase selectivity context
JAK-independent antiproliferative endpoints
Antimicrobial screening context
Reported MIC screening data (requires verification)
Standardized MIC assay against defined strain panel
HPLC method development
Identity and purity specification
Retention time and impurity profile
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